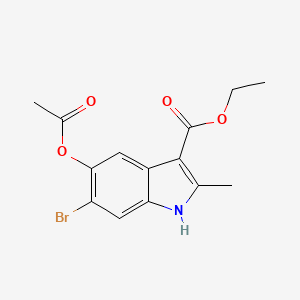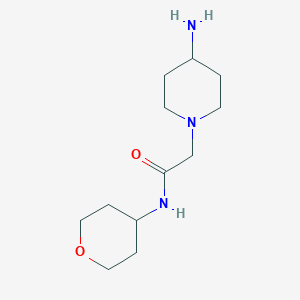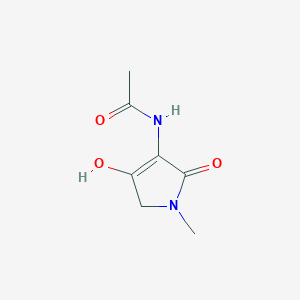![molecular formula C15H18N2 B13881850 2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
2-[(2-Phenylethylamino)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenylethylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenylethylamine moiety attached to an aniline structure, making it a compound of interest in various fields of chemistry and medicinal research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylethylamino)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with a phenylethylamine derivative. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes followed by amination .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed amination reactions has been reported to be effective . These methods are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Phenylethylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common for this compound, especially when halogenated derivatives are used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated arenes and phenylethylamine derivatives are typical starting materials.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-[(2-Phenylethylamino)methyl]aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2-Phenylethylamino)methyl]aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for dopamine receptors, influencing neurotransmitter pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Phenylethylamine: A simpler structure with similar biological activity.
Aniline: The parent compound, which lacks the phenylethylamine moiety.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-[(2-Phenylethylamino)methyl]aniline is unique due to its combined aniline and phenylethylamine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2-[(2-phenylethylamino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12,16H2 |
Clé InChI |
KANCCAHXYJBGDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


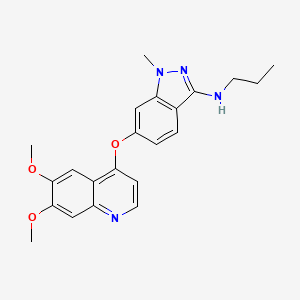
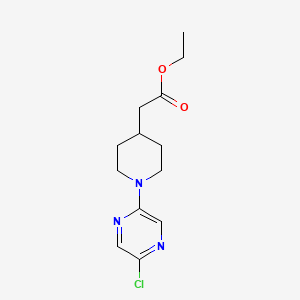
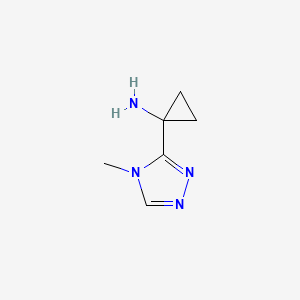
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
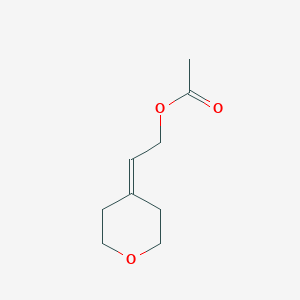

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
